molecular formula C8H11NS B1597670 2-(Methylthio)benzylamine CAS No. 56004-83-2

2-(Methylthio)benzylamine

Cat. No. B1597670
CAS RN: 56004-83-2
M. Wt: 153.25 g/mol
InChI Key: YVEJLBIEESKJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)benzylamine is a chemical compound with the molecular formula C8H11NS . It is also known by other names such as (2-methylsulfanylphenyl)methanamine .


Synthesis Analysis

The synthesis of 2-(Methylthio)benzylamine or similar compounds often involves the reaction of benzylamine with other reagents . For instance, a novel Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzylamine includes a six-membered benzene ring attached to a methanamine group, with a methylthio group attached to the second carbon of the benzene ring . The molecular weight of the compound is 153.25 g/mol .


Physical And Chemical Properties Analysis

2-(Methylthio)benzylamine has a molecular weight of 153.25 g/mol, and its exact mass and monoisotopic mass are both 153.06122053 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Fluorinated Compounds : The practical synthesis of 4‐fluoro‐2‐(methylthio)benzylamine, along with its sulfone and sulfonamide derivatives, has been reported. This synthesis involved regioselective introduction of the methylthio moiety and further functionalization to produce key intermediates (Perlow et al., 2007).

  • Benzylamines Synthesis : The development of novel, sustainable catalytic methodologies for the synthesis of a variety of benzylamines, including those involving 2-(methylthio)benzylamine, has been explored using a homogeneous iron complex. This methodology is important for providing access to these compounds, which are significant in pharmaceuticals (Yan et al., 2016).

  • Synthesis of Antidepressants : 2-(Methylthio)benzylamine derivatives have shown properties of potential antidepressants, being highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).

Environmental and Chemical Engineering Applications

  • Wastewater Treatment : Studies have identified derivatives of 2-(methylthio)benzothiazole, a related compound to 2-(methylthio)benzylamine, in industrial wastewater. These compounds are shown to be incompletely removed in wastewater treatment, highlighting the need for improved removal techniques due to their potential environmental impact (Reemtsma et al., 1995).

  • CO2 Absorption in Post Combustion Capture Processes : Research has identified benzylamine, a compound structurally related to 2-(methylthio)benzylamine, as a promising candidate for CO2 capture processes. This study focuses on the CO2 absorption into aqueous solutions of benzylamine and its formulations, indicating its potential in reducing atmospheric CO2 levels (Conway et al., 2015).

Photovoltaic Applications

  • Photovoltaic Cells : Benzylamine, related to 2-(methylthio)benzylamine, has been used as a surface passivation molecule to improve the moisture-resistance and electronic properties of perovskites in solar cells. This resulted in enhanced efficiency and stability of the photovoltaic cells (Wang et al., 2016).

Medical Imaging Applications

  • Serotonin Transporter Imaging : A study on the radioligand (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine, structurally similar to 2-(methylthio)benzylamine, demonstrated its suitability for PET studies of serotonin transporters in the human brain. This has potential applications in clinical studies on neuropsychiatric disorders (Lundberg et al., 2005).

Anticancer Research

  • Anticancer Properties : The compound 2-acetyl-benzylamine, structurally similar to 2-(methylthio)benzylamine, isolated from Adhatoda vasica leaves, showed potent anticancer properties against leukemia cells. This suggests its potential as a therapeutic agent against cancer (Balachandran et al., 2017).

Chemical Studies

  • Electrochemical Oxidation : The electrochemical oxidation of various substituted benzylamines, including those related to 2-(methylthio)benzylamine, in different solvent systems, was investigated to understand their reactivity and solvent-solute interaction mechanisms (Thirumoorthi & Elango, 2007).

  • Synthesis of Copolymers : The synthesis of benzo[1,2-b:4,3-b']dithiophene/triphenylamine copolymers, involving derivatives of benzylamines, was studied for their optical and electroluminescent properties, demonstrating their potential in electronic applications (Nishide et al., 2008).

Metabolic Syndrome Treatment

  • Treatment of Metabolic Syndrome : Benzylamine, a compound related to 2-(methylthio)benzylamine, was found to improve glucose tolerance, reduce body weight gain, and lower circulating cholesterol in high-fat diet-fed mice. This suggests its potential as an oral agent to treat metabolic syndrome (Iffiú-Soltész et al., 2010).

DNA-Binding and Antioxidant Activity

  • DNA-Binding and Antioxidant Activity : The study of silver(I) complexes containing V-shaped bis-benzimidazole ligands, including those derived from benzylamines, revealed their potential in DNA-binding and antioxidant activities (Wu et al., 2012).

Synthetic Methodologies

  • Synthetic Methodologies for Fluoro Aldehydes and Ketones : A biomimetic reductive amination of fluoro aldehydes and ketones via a [1,3]-proton shift reaction was studied, involving N-benzylimines derived from benzylamine, for the preparation of fluorine-containing amines of biological interest (Ono et al., 1996).

Antimicrobial and Cytotoxicity Studies

  • Antimicrobial and Cytotoxicity : Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline were synthesized and screened for their antimicrobial activity and cytotoxicity on mammalian cell cultures, indicating potential applications in biomedical fields (Cross et al., 2017).

Octopaminergic Agonist Activity

  • Octopaminergic Agonist Activity : The study of 2-(substituted benzylamino)-2-thiazolines, related to 2-(methylthio)benzylamine, demonstrated their activation of adenylate cyclase in cockroach ventral nerve cords, indicating their potential as octopaminergic agonists (Hirashima et al., 1992).

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Ortho-Trifluoromethylation : The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, closely related to 2-(methylthio)benzylamine, was explored for the preparation of ortho-trifluoromethyl-substituted benzylamines, useful in medicinal chemistry (Miura et al., 2013).

  • Palladium-Catalyzed Arylation and Iodination : A novel directing group was developed for benzylamine derivatives, facilitating ortho-C-H arylation and iodination of various substrates, including those related to 2-(methylthio)benzylamine. This auxiliary shows promise for use in organic synthesis due to its versatility (Wang et al., 2017).

Safety And Hazards

2-(Methylthio)benzylamine may cause serious eye irritation and respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(2-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJLBIEESKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371742
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzylamine

CAS RN

56004-83-2
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(methylthio)benzonitrile (29.8 g) in dry ether (150 ml ) was added dropwise to a stirred suspension of lithium aluminium hydride (11.6 g) in dry ether (360 ml) under nitrogen. A thick gum formed which was dissolved by the addition of dry THF (100 ml). The mixture was stirred at room temperature for 2 hours, Water (12 ml) was then carefully added followed by a 15% aqueous solution of sodium hydroxide (36 ml) and more water (12 ml). The mixture, was filtered, the filtrate washed with water, dried and evaporated in vacuo. The residue was distilled in vacuo to give a colourless oil. Yield=20.9 g.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)benzylamine
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)benzylamine
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)benzylamine
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)benzylamine
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)benzylamine
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)benzylamine

Citations

For This Compound
4
Citations
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
Practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine 1 and the corresponding 2‐methylsulfonyl analog 2 are reported. The methylthio moiety was introduced regioselectively by …
Number of citations: 9 www.tandfonline.com
K Ohkata, K Takee, K Akiba - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine (7) was prepared by cyclization of the corresponding amino alcohol using thionyl chloride in acetonitrile. Methylation of 7 gave N,N-…
Number of citations: 19 www.journal.csj.jp
HJ Reich, WS Goldenberg… - Journal of the …, 2001 - ACS Publications
Multinuclear NMR studies of five-membered-ring amine chelated aryllithium reagents 2-lithio-N,N-dimethylbenzylamine (1), the diethylamine and diisopropylamino analogues (2, 3), …
Number of citations: 104 pubs.acs.org
Q Qiao, R Dominique, A Sidduri, J Lou… - Synthetic …, 2010 - Taylor & Francis
The synthesis of various aryl methyl sulfides has been achieved by treatment of nitroarenes with a combination of (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide. …
Number of citations: 18 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.